2,2-Difluoro-2-pyridin-2-ylethaneamine
Description
Chemical Structure and Properties 2,2-Difluoro-2-pyridin-3-ylethaneamine (CAS: 60010-40-4) is a fluorinated ethylamine derivative with a pyridine ring substituted at the 3-position. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol. The compound exists as a liquid at standard conditions, distinguishing it from many solid-phase analogs .
Pyridine derivatives are widely used in drug development due to their ability to modulate enzyme activity and receptor interactions.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKNQWWXUIYRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2,2-Diphenylethan-1-amine
Structural Features : This compound (C₁₄H₁₅N, MW: 197.28 g/mol) features two phenyl groups on the ethaneamine backbone, contrasting with the pyridin-3-yl and difluoro groups in the target compound.
Properties and Applications :
- Lipophilicity : The phenyl groups increase hydrophobicity compared to the pyridine-containing analog, influencing membrane permeability and bioavailability .
- Synthetic Utility : Used as a building block for pharmaceuticals and agrochemicals, particularly in synthesizing chiral ligands and catalysts .
| Parameter | 2,2-Difluoro-2-pyridin-3-ylethaneamine | 2,2-Diphenylethan-1-amine |
|---|---|---|
| Molecular Weight (g/mol) | 158.15 | 197.28 |
| Physical State | Liquid | Solid (inferred) |
| Key Functional Groups | Pyridin-3-yl, difluoro-ethaneamine | Diphenyl-ethaneamine |
| Applications | Intermediate for bioactive molecules | Organic synthesis, catalysts |
2',2'-Difluorodeoxycytidine (Gemcitabine, dFdC)
Structural Features : A nucleoside analog (C₉H₁₁F₂N₃O₄, MW: 263.20 g/mol) with difluoro substitutions on the sugar moiety. Unlike the target compound, dFdC is a prodrug requiring intracellular phosphorylation for activity.
Pharmacological and Metabolic Differences :
- Mechanism : dFdC inhibits DNA synthesis via incorporation of its triphosphate metabolite (dFdCTP) into DNA, causing chain termination. It also inhibits ribonucleotide reductase, depleting dNTP pools .
- Cellular Retention : dFdCTP exhibits biphasic elimination (t₁/₂α = 3.9 h, t₁/₂β >16 h), enabling prolonged activity compared to cytarabine (ara-C, t₁/₂ = 0.7 h) .
- Toxicity : Cytotoxicity correlates with dFdCTP incorporation into DNA and self-potentiation via inhibition of dCMP deaminase .
| Parameter | 2,2-Difluoro-2-pyridin-3-ylethaneamine | 2',2'-Difluorodeoxycytidine (dFdC) |
|---|---|---|
| Molecular Weight (g/mol) | 158.15 | 263.20 |
| Key Functional Groups | Pyridine, difluoro-ethaneamine | Fluorinated deoxycytidine analog |
| Biological Target | Not specified (inferred: enzyme/receptor) | DNA synthesis, ribonucleotide reductase |
| Pharmacokinetic Profile | Not reported | Biphasic elimination, long t₁/₂ |
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethanamine
Structural Features: This compound (C₉H₉F₂NO₂, MW: 201.17 g/mol) contains a benzodioxole ring with difluoro substitutions, linked to an ethaneamine group. Comparison:
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
Structural Features : A pyridin-2-yl derivative (C₁₃H₁₀Br₂F₂N₂, MW: 393.3 g/mol) with bromine and difluorophenyl substituents.
Key Differences :
- Substituent Position : The pyridin-2-yl group vs. pyridin-3-yl in the target compound alters electronic distribution and steric interactions.
- Synthetic Use : Demonstrated in as a chiral intermediate for complex molecules, highlighting the role of halogenation in modulating reactivity .
Preparation Methods
Primary Synthetic Routes for 2,2-Difluoro-2-pyridin-2-ylethaneamine
Tosylation/Mesylation Followed by Amination
This method, detailed in US Patent 8541580B2, involves converting 2,2-difluoro-2-pyridin-2-ylethanol (Compound H) into its tosylate or mesylate derivative (Compound J), which is subsequently aminated with ammonia. The process avoids chromatographic purification, making it suitable for large-scale production.
Reaction Mechanism and Conditions
Tosylation/Mesylation :
Amination :
Table 1: Tosylation/Amination Process Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tosylation | pTsCl, TEA | DCM | 0–25°C | 88 |
| Amination | NH₃ (g), MeOH | MeOH | 70°C | 75 |
Nitrile Reduction Pathway
An alternative route involves the catalytic hydrogenation of 3-fluoropyridine-2-carbonitrile (Compound D) to yield 2-aminomethyl-3-fluoropyridine, which is further functionalized.
Key Steps:
- Reduction of Nitrile :
Table 2: Nitrile Reduction Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Raney Ni vs. Pd/C | +15% cost savings |
| Acid Additive | Acetic acid vs. TFA | Comparable (82%) |
| Reaction Time | 6 vs. 12 hours | No significant change |
Industrial Scalability and Process Improvements
Cost-Effective Catalyst Systems
The substitution of Pd/C with Raney Nickel in nitrile reductions reduces raw material costs by approximately 30% while maintaining yields above 80%. This adjustment is critical for bulk production, as highlighted in Example 1 of the patent, where 14.5 g of product was obtained from 22–24 g of crude material.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Metric | Tosylation/Amination | Nitrile Reduction |
|---|---|---|
| Scalability | High (kg-scale) | Moderate (100g-scale) |
| Purification Complexity | Low (crystallization) | Moderate (acid work-up) |
| Cost per kg | $1,200 | $1,500 |
The tosylation/amination route is favored for industrial applications due to lower solvent consumption and higher throughput.
Q & A
Q. What are the recommended synthetic routes for 2,2-difluoro-2-pyridin-2-ylethaneamine, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) to prevent unwanted side reactions. For example, palladium-catalyzed amination has been effective for analogous fluorinated pyridines, requiring precise stoichiometric ratios of reactants (e.g., pyridine derivatives and fluoroalkylamines) and catalysts like Pd(PPh₃)₄. Reaction temperatures between 80–120°C in polar aprotic solvents (e.g., DMF or THF) are critical for achieving yields >70%. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of 2,2-difluoro-2-pyridin-2-ylethaneamine using spectroscopic and computational methods?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and fluorine coupling effects.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identification of amine (-NH₂) and C-F stretching vibrations (~1100–1250 cm⁻¹).
Computational methods like Density Functional Theory (DFT) analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Solvent effects and protonation states are modeled using software like Gaussian or ORCA .
Q. What are the key stability considerations for 2,2-difluoro-2-pyridin-2-ylethaneamine under varying pH, temperature, and solvent conditions?
- Methodological Answer :
- pH Stability : The compound is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to defluorination or ring-opening. Buffered solutions (pH 6–8) are recommended for biological assays.
- Thermal Stability : Decomposition occurs above 150°C; storage at 2–8°C in airtight containers minimizes degradation.
- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but reacts with alcohols or water over prolonged exposure .
Advanced Research Questions
Q. What contradictory findings exist regarding the biological activity of fluorinated pyridine derivatives like 2,2-difluoro-2-pyridin-2-ylethaneamine, and how can researchers resolve these discrepancies?
- Methodological Answer : Contradictions arise in receptor binding affinity (e.g., NMDA vs. GABA receptors) due to variable fluorine electronegativity and steric effects. To resolve:
- Perform comparative SAR studies with mono-/trifluoro analogs.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Conduct dose-response assays across multiple cell lines to isolate confounding factors (e.g., metabolic stability) .
Q. How does the difluoro substitution pattern in 2,2-difluoro-2-pyridin-2-ylethaneamine influence its binding affinity to biological targets compared to mono- or trifluoro analogs?
- Methodological Answer : Difluoro groups enhance electron-withdrawing effects , increasing polarity and hydrogen-bonding capacity versus monofluoro analogs. However, steric hindrance from two fluorine atoms may reduce binding compared to trifluoro derivatives (e.g., trifluoromethyl groups). Molecular docking simulations (AutoDock Vina) and X-ray crystallography of protein-ligand complexes clarify these interactions. For example, trifluoro analogs show higher membrane permeability but lower solubility .
Q. What advanced computational strategies (e.g., QSAR, molecular dynamics) are employed to predict the pharmacokinetic properties of 2,2-difluoro-2-pyridin-2-ylethaneamine derivatives?
- Methodological Answer :
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and fluorine atom count to predict ADMET properties (e.g., blood-brain barrier penetration).
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to assess permeability (e.g., using CHARMM or GROMACS).
- Metabolic Pathway Prediction : Tools like MetaSite identify potential cytochrome P450 oxidation sites, guiding structural modifications to improve metabolic stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data for 2,2-difluoro-2-pyridin-2-ylethaneamine across studies?
- Methodological Answer : Discrepancies often stem from variations in solvent polarity, temperature, and measurement techniques (e.g., nephelometry vs. HPLC). Standardize protocols by:
- Using shake-flask method with UV/Vis quantification.
- Reporting Hansen solubility parameters to contextualize solvent compatibility.
- Validating results with differential scanning calorimetry (DSC) for polymorph detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
